molecular formula C14H32N2O5 B1456960 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane CAS No. 869308-34-9

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane

Cat. No. B1456960
M. Wt: 308.41 g/mol
InChI Key: ACQBZZRBYWWWTC-UHFFFAOYSA-N
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Description

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane is a chemical compound with the molecular formula C14H32N2O5 . It exhibits promising potential as a novel antithrombotic agent targeted at addressing blood clot-related disorders . Its unique chemical structure suggests a distinctive mechanism of action that warrants further exploration in the realm of thrombosis research .


Synthesis Analysis

This compound is used in the synthesis of bivalent ligands for adenosine A1-?dopamine D1 receptor heteromers (A1-?D1R)?, and in evaluating their pharmacological properties .


Molecular Structure Analysis

The molecular weight of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane is 308.41428 g/mol . The IUPAC name for this compound is 4,7,10,13,16-pentaoxanonadecane-1,19-diamine . The SMILES string representation of this compound is NCCCOCCOCCOCCOCCOCCCN .

Scientific Research Applications

Polymer Precursors from Natural Oils

Research by Furst et al. (2012) explored the production of polymer precursors from natural oils, using catalytic reactions to produce compounds that can be hydrogenated into various useful materials, including diols and diesters. This study highlights the potential of utilizing similar diamine compounds in the synthesis of polymers and other materials from renewable resources (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).

Metabolic Engineering for Chemical Production

Chae et al. (2020) reviewed the metabolic engineering approaches for producing dicarboxylic acids and diamines, vital for polymer synthesis. This research demonstrates the interest in bio-based production of diamines, indicating potential applications of compounds like 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane in sustainable chemical production (Chae, Ahn, Ko, Kim, Lee, Lee, & Lee, 2020).

Synthesis and Structural Study of Nickel(II) Complexes

Research by Rodopoulos et al. (2001) on the synthesis of a macrobicyclic precursor diamide complex of nickel(II) showcases the use of similar compounds in the formation of metal complexes, with implications for their application in catalysis, materials science, and coordination chemistry (Rodopoulos, Rodopoulos, Bridson, Elding, Rettig, & Mcauley, 2001).

Bio-based Production of Diamines

Wang et al. (2021) discussed the production of bio-based diamines from renewable carbon sources, emphasizing their importance as platform chemicals for synthesizing polymers. This review indicates the relevance of exploring and utilizing diamine compounds like 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane in developing sustainable materials (Wang, Siyuan, Wang, Xu, Li, Chen, & Ouyang, 2021).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The unique chemical structure of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane and its potential as a novel antithrombotic agent suggest that it warrants further exploration in the realm of thrombosis research .

properties

IUPAC Name

3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQBZZRBYWWWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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